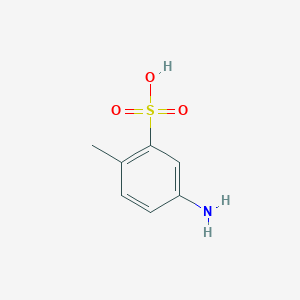
5-Amino-2-methylbenzenesulfonic acid
Cat. No. B086231
Key on ui cas rn:
118-88-7
M. Wt: 187.22 g/mol
InChI Key: BRKFTWHPLMMNHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05241057
Procedure details


N-β-Hydroxyethylaniline, semicarbazide, benzoic acid hydrazide, 4-(β-sulphatoethylsulphonyl)-aniline, 3-(β-sulphatoethylsulphonyl)-aniline, 4-amino-1-methoxy-benzene-2-sulphonic acid, 4-amino-1-ethoxy-benzene-2-sulphonic acid, 4-aminophenol-6-sulphonic acid, 2-aminophenol-5-sulphonic acid, 4-aminotoluene-2-sulphonic acid, β-N-methylaminopropionitrile, β-aminopropionitrile and aminoacetic acid.







[Compound]
Name
4-(β-sulphatoethylsulphonyl)-aniline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

[Compound]
Name
3-(β-sulphatoethylsulphonyl)-aniline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven

[Compound]
Name
4-aminophenol-6-sulphonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve

[Compound]
Name
2-aminophenol-5-sulphonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen

Identifiers


|
REACTION_CXSMILES
|
OCC[NH:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.NN[C:13](N)=[O:14].[C:16](NN)(=O)[C:17]1[CH:22]=CC=CC=1.NC1C=CC(OC)=C([S:35]([OH:38])(=[O:37])=[O:36])C=1.NC1C=CC(OCC)=C(S(O)(=O)=O)C=1.NC1C=C(S(O)(=O)=O)C(C)=CC=1.CNCCC#N.NCCC#N.NCC(O)=O>>[NH2:4][C:5]1[C:6]2[C:7](=[CH:16][CH:17]=[CH:22][C:13]=2[OH:14])[C:8]([S:35]([OH:38])(=[O:37])=[O:36])=[CH:9][CH:10]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OCCNC1=CC=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NC=1C=C(C(=CC1)C)S(=O)(=O)O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CNCCC#N
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NCCC#N
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NCC(=O)O
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NNC(=O)N
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)NN
|
Step Eight
[Compound]
|
Name
|
4-(β-sulphatoethylsulphonyl)-aniline
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Nine
[Compound]
|
Name
|
3-(β-sulphatoethylsulphonyl)-aniline
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Ten
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NC1=CC(=C(C=C1)OC)S(=O)(=O)O
|
Step Eleven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NC1=CC(=C(C=C1)OCC)S(=O)(=O)O
|
Step Twelve
[Compound]
|
Name
|
4-aminophenol-6-sulphonic acid
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Thirteen
[Compound]
|
Name
|
2-aminophenol-5-sulphonic acid
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
NC1=CC=C(C2=CC=CC(=C12)O)S(=O)(=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
